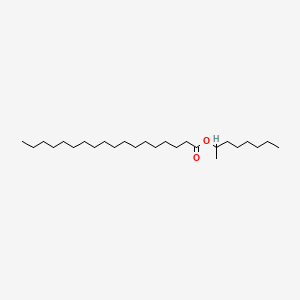
1-Methylheptyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylheptyl stearate, also known as octan-2-yl octadecanoate, is an organic compound with the molecular formula C26H52O2. It is a type of ester formed from stearic acid and 1-methylheptyl alcohol. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Preparation Methods
1-Methylheptyl stearate can be synthesized through the esterification reaction between stearic acid and 1-methylheptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Stearic acid+1-Methylheptyl alcohol→1-Methylheptyl stearate+Water
In industrial settings, this reaction is often carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
1-Methylheptyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into stearic acid and 1-methylheptyl alcohol.
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 1-methylheptyl alcohol and stearic acid derivatives.
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
1-Methylheptyl stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is utilized in the study of lipid metabolism and the role of esters in biological systems.
Medicine: Research into the pharmacokinetics and pharmacodynamics of ester-based drugs often involves this compound as a reference compound.
Industry: It is used as a lubricant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-methylheptyl stearate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing stearic acid and 1-methylheptyl alcohol. These products can then participate in various metabolic pathways, influencing cellular processes such as membrane fluidity and signal transduction .
Comparison with Similar Compounds
1-Methylheptyl stearate can be compared with other similar esters, such as:
Ethyl stearate: Similar in structure but with an ethyl group instead of a 1-methylheptyl group.
Methyl stearate: Contains a methyl group instead of a 1-methylheptyl group.
Butyl stearate: Features a butyl group in place of the 1-methylheptyl group.
The uniqueness of this compound lies in its longer alkyl chain, which imparts different physical and chemical properties, such as higher boiling point and different solubility characteristics .
Properties
CAS No. |
626-30-2 |
|---|---|
Molecular Formula |
C26H52O2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
octan-2-yl octadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25(3)23-21-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
OMJRVNYAQYMXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















